Home > Products > Screening Compounds P11721 > N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea -

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea

Catalog Number: EVT-4894413
CAS Number:
Molecular Formula: C16H20ClF3N2O
Molecular Weight: 348.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide (Compound 1)

    Compound Description: Compound 1 is a novel insecticide that acts by disrupting the nervous system of invertebrate pests. It exists in various solid forms with different physicochemical properties. Research has focused on identifying and characterizing these solid forms to optimize the compound's formulation and efficacy. [, , ]

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

    Compound Description: This compound, a substituted hexahydropyrimidine, is structurally characterized by the presence of two crystallographically independent molecules (A and B) and two water molecules in its asymmetric unit. The crystal structure reveals intricate networks formed through various intermolecular hydrogen bonds, including C—H⋯Cl, C—H⋯F, C—H⋯N, and O—H⋯O interactions. []

2-{[2-Chloro-5-(trifluoro­meth­yl)phen­yl]imino­meth­yl]phenol

    Compound Description: This molecule features an intramolecular O—H⋯N hydrogen bond that significantly influences its conformation. The crystal packing analysis reveals the absence of classical intermolecular hydrogen bonds, highlighting the significance of the intramolecular interaction. Notably, one of the CF3 groups exhibits disorder over two positions in the crystal structure. []

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

    Compound Description: SRVIC30 has demonstrated antimetastatic effects in murine melanoma models. Specifically, topical administration of SRVIC30 in a murine subcutaneous melanoma model resulted in increased peroxidase antioxidant enzyme activity, caspase-3 mediated cell death, and collagen deposition in tumors. []

N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)

    Compound Description: SRPIN340 is a selective inhibitor of serine/arginine-rich protein kinases (SRPKs). It exhibits cytotoxic activity against lymphoid and myeloid leukemia cell lines. Mechanistically, SRPIN340 downregulates the phosphorylation of SR proteins, leading to apoptosis and alterations in gene expression of key regulators like MAP2K1, MAP2K2, VEGF, and FAS. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

    Compound Description: This compound inhibits the transcription factors NF-κB and AP-1, key regulators of pro-inflammatory proteins and cytokines. [, ] Structure-activity relationship studies focused on improving oral bioavailability and led to the identification of compound 81 (the 2-methyl analog of compound 1) which had comparable activity and improved Caco-2 permeability. []

N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐methoxyphenyl)‐N′‐methylguanidine (GMOM)

    Compound Description: GMOM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Radioligand binding studies reveal a complex interaction with the NMDA receptor ion channel, characterized by biphasic inhibition by open channel blockers and bi-exponential association kinetics. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide derivatives

    Compound Description: These diaryl urea derivatives, containing a pyridine moiety, were designed as potential anticancer agents based on their structural similarity to sorafenib. Several derivatives showed promising anticancer activity in vitro against the MCF-7 cell line. []

N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide

    Compound Description: This compound represents a novel class of amides with potential biological activity. Its crystal structure features intramolecular hydrogen bonds (C—H⋯O, C—H⋯F, N—H⋯O and N—H⋯Cl) and intermolecular Cl⋯O interactions. []

N,N′-Bis[2-chloro-5-(trifluoromethyl)benzylidene]ethane-1,2-diamine

    Compound Description: This Schiff base compound adopts an E configuration about the azomethine C=N bond. Its crystal structure reveals intramolecular C—H⋯F and C—H⋯Cl hydrogen bonds forming S(5) ring motifs. Intermolecular Cl⋯N and F⋯F interactions contribute to the crystal packing. []

    Compound Description: This series of compounds was synthesized and screened for antimicrobial activity. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). [] It exhibits concentration-dependent biochemical activity, binding to both orthosteric and allosteric sites on PPARγ. []

3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

    Compound Description: This molecule features a cyclopropane ring, a benzene ring, and an amide group. Its crystal structure shows a supramolecular chain formed through N—H⋯O hydrogen bonds. []

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

    Compound Description: GSK3787 is a selective and irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ). It covalently binds to Cys249 within the PPARδ binding pocket and antagonizes PPARδ transcriptional activity, inhibiting basal CPT1a gene transcription. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

    Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), essential enzymes for bacterial viability and virulence. [] It exhibits antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus, without significant cytotoxicity against human cells. []

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

    Compound Description: BMS-354825 is a dual inhibitor of Src/Abl kinases, demonstrating potent antiproliferative activity against various hematological and solid tumor cell lines. It exhibits oral activity and a favorable pharmacokinetic profile, leading to complete tumor regression in a K562 xenograft model of chronic myelogenous leukemia (CML). []

2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

    Compound Description: This compound is characterized by an E conformation around its central imine group. Its crystal structure reveals an intramolecular bifurcated O—H⋯(N,O) hydrogen bond and intermolecular C—H⋯O hydrogen bonds forming helical chains. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide, form A hydrochloride salt

    Compound Description: Form A hydrochloride salt of this compound exists as a dihydrate. It is characterized by a specific powder diffraction pattern. []

    Compound Description: This compound is a potential genotoxic impurity found in osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed to quantify trace levels of this impurity in osimertinib mesylate. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

    Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme. Molecular docking and dynamics simulations suggest that both compounds bind to the active site of p300, but CTB forms stronger interactions with key catalytic residues, leading to greater activation of p300. []

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

    Compound Description: This compound is a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It is being investigated for potential use in treating VEGFR-2-mediated diseases, including cancer. []

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)

    Compound Description: NHDC inhibits liver cancer cell growth by activating hepatocyte nuclear factor 4 alpha (HNF4α). This activation leads to the inactivation of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and survival. []

2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives

    Compound Description: These derivatives were synthesized and investigated for their anticancer activity. They act by inducing apoptosis via the caspase pathway. Compounds 4b (3-Cl) and 4c (4-Cl) were particularly effective at enhancing the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (Compound 1)

    Compound Description: Compound 1 exhibits potential medical applications. A rapid synthesis of compound 1 was developed using 4-chloro-7-fluoro-6-nitro-quinazoline (compound 2) as a key intermediate. []

    Compound Description: This is a novel crystalline form of sorafenib tosylate, a known anticancer drug. This specific form shows higher biological activity compared to the known sorafenib tosylate Form II. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclooctylurea

Molecular Formula

C16H20ClF3N2O

Molecular Weight

348.79 g/mol

InChI

InChI=1S/C16H20ClF3N2O/c17-13-9-8-11(16(18,19)20)10-14(13)22-15(23)21-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,21,22,23)

InChI Key

FBLIQLJUSOKNRM-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.